Hydroxy Bezafibrate-D6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H20ClNO5 |

|---|---|

Molekulargewicht |

383.9 g/mol |

IUPAC-Name |

2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)/i1D3,2D3 |

InChI-Schlüssel |

BSKJWQIHRRCBIU-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |

Kanonische SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

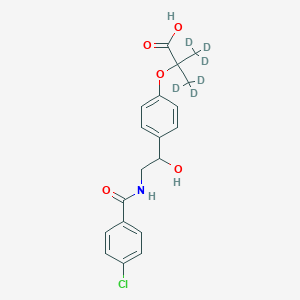

Hydroxy Bezafibrate-D6 chemical structure and properties

An In-depth Technical Guide to Hydroxy Bezafibrate-D6

Introduction

This compound is the deuterated form of Hydroxy Bezafibrate, a primary metabolite of the lipid-lowering drug Bezafibrate. Bezafibrate is a fibric acid derivative used in the treatment of hyperlipidemia. The introduction of deuterium (B1214612) atoms into the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its identical chemical behavior and distinct mass allow for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.

This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 4-chlorobenzoyl group linked to a phenoxy-isobutyric acid moiety, with a hydroxyl group on the ethyl linker and six deuterium atoms on the isopropyl group.

Chemical Structure

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its non-deuterated analog. It is important to note that experimental data for many of these properties are not publicly available; therefore, some values are computationally predicted.

| Property | Value (this compound) | Value (Hydroxy Bezafibrate) | Reference/Note |

| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | C₁₉H₂₀ClNO₅ | [1] |

| Molecular Weight | 383.86 g/mol | 377.8 g/mol | [1] |

| IUPAC Name | 2-(4-(2-((4-chlorobenzoyl)amino)-1-hydroxyethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid | Inferred from non-deuterated name |

| CAS Number | Not Available | 72156-76-4 | [1] |

| XLogP3 | N/A | 2.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donors | 3 | 3 | Computed by Cactvs |

| Hydrogen Bond Acceptors | 5 | 5 | Computed by Cactvs |

| Rotatable Bond Count | 8 | 8 | Computed by Cactvs |

| Appearance | White to off-white solid | N/A | Typical for similar compounds |

| Solubility | Soluble in methanol, DMSO | N/A | Typical for similar compounds |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be devised based on the known synthesis of Bezafibrate and general methods for isotopic labeling and hydroxylation.

Proposed Synthetic Workflow

The synthesis would likely involve the coupling of a deuterated phenoxy-isobutyric acid precursor with a protected 4-chlorobenzamido-ethanol derivative, followed by hydroxylation and deprotection steps.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

-

Preparation of Deuterated Precursor: Synthesis of 2-(4-hydroxyphenyl)acetic acid methyl ester with six deuterium atoms on the methyl groups of the isobutyric acid moiety. This can be achieved by reacting a suitable phenol with deuterated acetone and chloroform in the presence of a base.

-

Synthesis of the Amine Moiety: Reaction of tyramine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)tyramine.

-

Hydroxylation: Selective hydroxylation of the benzylic position of the ethyl group on N-(4-chlorobenzoyl)tyramine.

-

Coupling: Williamson ether synthesis between the deuterated phenoxy precursor and the hydroxylated amine derivative to yield the final product, this compound.

-

Purification: Purification of the final product would be achieved by column chromatography followed by recrystallization to obtain high-purity material suitable for use as an analytical standard.

Pharmacological Activity and Signaling Pathways

As a metabolite, the pharmacological activity of Hydroxy Bezafibrate is expected to be related to that of its parent drug, Bezafibrate. Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs) and also an agonist of the Pregnane X Receptor (PXR).

PPAR Signaling Pathway

Bezafibrate activates all three PPAR isoforms (α, γ, and δ), which regulate the transcription of numerous genes involved in lipid and glucose metabolism.

Caption: Bezafibrate-activated PPAR signaling pathway.

Metabolism

Bezafibrate is metabolized in the liver primarily through two pathways: glucuronidation and hydroxylation. The hydroxylation of Bezafibrate results in the formation of Hydroxy Bezafibrate.

Metabolic Conversion of Bezafibrate

The hydroxylation is a phase I metabolic reaction, likely catalyzed by cytochrome P450 enzymes.

Caption: Metabolic pathway of Bezafibrate.

Analytical Protocols

This compound is primarily used as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for the quantification of Hydroxy Bezafibrate in biological samples.

Representative LC-MS/MS Protocol

The following protocol is a representative example for the analysis of a fibrate metabolite in human plasma.

-

Sample Preparation:

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | e.g., m/z 376.1 -> 138.0 |

| MRM Transition (IS) | e.g., m/z 382.1 -> 138.0 |

| Collision Energy | Optimized for each transition |

Analytical Workflow

The general workflow for a bioanalytical assay using this compound is depicted below.

Caption: Bioanalytical workflow using this compound.

Conclusion

This compound is an essential tool for the accurate quantification of the primary metabolite of Bezafibrate in biological matrices. Its synthesis, while not publicly detailed, can be inferred from established organic chemistry principles. The pharmacological context of its parent drug, Bezafibrate, through the activation of PPAR and PXR receptors, provides the framework for understanding its potential biological relevance. The analytical methods outlined in this guide, utilizing this compound as an internal standard, are fundamental to conducting robust pharmacokinetic and clinical studies of Bezafibrate.

References

Synthesis and Characterization of Hydroxy Bezafibrate-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Hydroxy Bezafibrate-D6, a deuterated analog of Hydroxy Bezafibrate (B1666932). This isotopically labeled compound serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of its non-deuterated counterpart in complex biological matrices.[1] This document outlines a proposed synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Introduction

Hydroxy Bezafibrate is a primary active metabolite of the lipid-lowering agent Bezafibrate. Bezafibrate is used in the treatment of hyperlipidemia and works by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][4] The deuterium-labeled standard exhibits nearly identical physicochemical properties to the analyte but has a different mass, allowing for accurate correction of matrix effects and variations during sample processing and analysis.[1][5]

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually approached by adapting established methods for the synthesis of Bezafibrate.[6][7][8] The key step is the introduction of the deuterated isobutyric acid moiety. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

This protocol is a proposed adaptation from known syntheses of Bezafibrate.[7][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-(p-hydroxyphenethyl)-4-chlorobenzamide, an organic solvent immiscible with water (e.g., toluene), a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and Acetone-D6.

-

Addition of Base: While stirring the mixture, add an aqueous solution of sodium hydroxide (B78521) (30-70% w/v).

-

Reaction Initiation: Heat the mixture to 20-40°C. Slowly add chloroform dropwise from the dropping funnel, maintaining the reaction temperature between 40-60°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel. Separate the aqueous and organic layers.

-

Extraction: Wash the organic layer with water. Combine all aqueous layers.

-

Acidification and Precipitation: Cool the combined aqueous layer to below 20°C and acidify with 15% hydrochloric acid to a pH of 3.5-4.5 to precipitate the crude product.

-

Isolation of Crude Product: Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent, such as acetone, to yield pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and the position of deuterium (B1214612) labeling.

3.1.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: Acquire 1H NMR, 13C NMR, and 2H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired spectra using appropriate software.

3.1.2. Representative NMR Data

The following table summarizes the expected chemical shifts for this compound. Note that in the 1H NMR spectrum, the signals corresponding to the deuterated methyl groups will be absent. The 2H NMR spectrum should show a signal corresponding to the deuterated methyl groups.

| Parameter | Description | Representative Value |

| Solvent | NMR Solvent | DMSO-d6 |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| Ethyl Protons | δ 2.8-3.5 ppm | |

| Hydroxyl Proton | Variable | |

| ¹³C NMR | Carbonyl Carbon | δ ~170 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| Ethyl Carbons | δ ~30-40 ppm | |

| Quaternary Carbon | δ ~80 ppm | |

| Methyl Carbons (CD3) | Signal expected to be a multiplet due to C-D coupling | |

| ²H NMR | Deuterated Methyls | A single resonance is expected |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.

3.2.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in both positive and negative ion modes. Obtain a full scan high-resolution mass spectrum and product ion scans for MS/MS analysis.

3.2.2. Representative Mass Spectrometry Data

| Parameter | Description | Representative Value |

| Ionization Mode | Electrospray Ionization | ESI- or ESI+ |

| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | - |

| Theoretical Mass | [M-H]⁻ | 382.14 g/mol |

| Observed Mass (HRMS) | [M-H]⁻ | Within 5 ppm of theoretical mass |

| Major MS/MS Fragments | Fragmentation of the parent ion | Fragments corresponding to the loss of the deuterated isobutyric acid moiety and cleavage of the amide bond. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and radiochemical purity of the synthesized compound.

3.3.1. Experimental Protocol: HPLC Analysis

-

Instrumentation: Use an HPLC system with a UV detector and a suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 230 nm).

3.3.2. Representative HPLC Data

| Parameter | Description | Representative Value |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm | - |

| Mobile Phase A | 0.1% Formic Acid in Water | - |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 230 nm | - |

| Retention Time | Dependent on the specific HPLC conditions | - |

| Chemical Purity | Determined by peak area percentage | >98% |

| Isotopic Purity | Determined by Mass Spectrometry | >98% Deuterium incorporation |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemistries, offers a viable method for its preparation. The detailed characterization protocols using NMR, MS, and HPLC are crucial for ensuring the identity, purity, and isotopic enrichment of the final product, making it a reliable internal standard for demanding bioanalytical applications in drug development and clinical research.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]

- 7. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Deuterium-Labeled Hydroxy Bezafibrate for Preclinical and Clinical Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bezafibrate (B1666932), a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist, is a clinically significant lipid-lowering agent used in the management of hyperlipidemia.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which includes the formation of key metabolites such as Hydroxy Bezafibrate.[3] For researchers in drug development and metabolic studies, the accurate quantification of bezafibrate and its metabolites is paramount. This technical guide elucidates the critical role of deuterium-labeled analogues, specifically as internal standards in mass spectrometry-based bioanalysis. While focusing on Hydroxy Bezafibrate, this document provides a comprehensive overview of the synthesis, mechanism of action, and metabolic pathways of the parent compound, Bezafibrate, and details the experimental protocols necessary for its precise quantification using deuterium-labeled internal standards.

Bezafibrate: Mechanism of Action

Bezafibrate exerts its therapeutic effects by activating all three subtypes of peroxisome proliferator-activated receptors: PPARα, PPARγ, and PPARδ.[4][5] This pan-agonist activity allows it to regulate a wide array of genes involved in lipid and glucose metabolism.[4]

-

PPARα Activation: Primarily occurring in the liver, this activation enhances fatty acid oxidation, increases the clearance of triglyceride-rich lipoproteins, and reduces the synthesis of Very Low-Density Lipoprotein (VLDL).[2][4]

-

PPARγ Activation: This contributes to improved insulin (B600854) sensitivity and influences adipocyte differentiation.[5]

-

PPARδ Activation: This is associated with increased energy expenditure and fatty acid oxidation.[5]

This multifaceted mechanism leads to a reduction in serum triglycerides, a modest decrease in Low-Density Lipoprotein (LDL) cholesterol, and a significant increase in High-Density Lipoprotein (HDL) cholesterol.[2][3]

References

- 1. Bezafibrate - Wikipedia [en.wikipedia.org]

- 2. What is Bezafibrate used for? [synapse.patsnap.com]

- 3. abbvie.ca [abbvie.ca]

- 4. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 5. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxy Bezafibrate-D6 CAS number and molecular weight

This technical guide provides comprehensive information on Hydroxy Bezafibrate-D6, a deuterated analog of a primary metabolite of the lipid-lowering agent Bezafibrate. This document is intended for researchers, scientists, and professionals in drug development and bioanalytical studies.

Core Compound Identification

This compound is the stable isotope-labeled version of Hydroxy Bezafibrate. The parent drug, Bezafibrate, is a fibrate medication used to treat hyperlipidemia. The deuterated form serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1]

Data Summary

The following table summarizes the key quantitative data for this compound and its related non-deuterated parent compounds.

| Property | This compound | Hydroxy Bezafibrate | Bezafibrate |

| CAS Number | 2673270-01-2 (Note: Some suppliers list as N/A)[1][2][3][4] | 72156-76-4[5] | 41859-67-0[6][7][8] |

| Molecular Formula | C₁₉H₁₄D₆ClNO₅[1] | C₁₉H₂₀ClNO₅[5] | C₁₉H₂₀ClNO₄[6][7][8] |

| Molecular Weight | ~383.86 g/mol [1] | ~377.8 g/mol [5] | ~361.82 g/mol [6][9] |

| Primary Use | Internal standard for bioanalytical quantification[1] | Active metabolite of Bezafibrate | Antilipemic drug[8] |

Metabolic Pathway of Bezafibrate

Bezafibrate is metabolized in the body primarily through hydroxylation to form Hydroxy Bezafibrate, and through glucuronidation.[10] The introduction of a hydroxyl group makes the compound more water-soluble, facilitating its excretion.

Caption: Metabolic conversion of Bezafibrate to Hydroxy Bezafibrate.

Mechanism of Action: PPAR Signaling Pathway

As a derivative of Bezafibrate, the pharmacological context of this compound is rooted in the mechanism of its parent drug. Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[6][9][11] Activation of these nuclear receptors leads to the regulation of gene expression involved in lipid and glucose metabolism.[11][12] The primary lipid-lowering effect is mediated through PPARα activation, which stimulates fatty acid oxidation and reduces triglyceride synthesis.[11]

Caption: Simplified PPARα signaling pathway activated by Bezafibrate.

Experimental Protocols: Bioanalytical Method Using this compound

This compound is primarily used as an internal standard (IS) for the quantification of Hydroxy Bezafibrate in biological matrices. Below is a representative protocol for an LC-MS/MS bioanalytical method, based on common practices for similar compounds.[13]

Objective: To accurately quantify the concentration of Hydroxy Bezafibrate (analyte) in human plasma using this compound as an internal standard.

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

Hydroxy Bezafibrate reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Ultrapure water

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare separate stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.

-

From these stocks, prepare serial dilutions (working solutions) to be used for calibration curve standards and quality control (QC) samples.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (e.g., at 20 µg/mL).

-

Vortex mix for 10 seconds.

-

Add 1 mL of cold acetonitrile to precipitate plasma proteins.[13]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 500 µL of the clear supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting from high aqueous phase to high organic phase to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Transitions would be optimized by infusing the analyte and IS separately (e.g., monitoring the parent ion to a specific product ion).

-

Workflow Visualization

Caption: Bioanalytical workflow for quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. esschemco.com [esschemco.com]

- 4. 2673270-01-2 [chembk.com]

- 5. Hydroxy Bezafibrate | C19H20ClNO5 | CID 154731480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bezafibrate - Wikipedia [en.wikipedia.org]

- 7. Bezafibrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. abbvie.ca [abbvie.ca]

- 11. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 12. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Physical and chemical properties of Hydroxy Bezafibrate-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Hydroxy Bezafibrate-D6, a deuterated metabolite of the lipid-lowering agent Bezafibrate (B1666932). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound is the deuterium-labeled form of Hydroxy Bezafibrate, a primary metabolite of Bezafibrate.[1] Bezafibrate is a fibrate drug used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).[2] The deuteration of Hydroxy Bezafibrate, specifically with six deuterium (B1214612) atoms (D6), makes it a valuable tool in analytical and metabolic research. Its primary application is as an internal standard in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of stable heavy isotopes like deuterium can also be used to investigate the pharmacokinetic and metabolic profiles of drugs.[3]

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively available. However, data for the non-deuterated form, Hydroxy Bezafibrate, and the parent compound, Bezafibrate, provide valuable reference points.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | [4] |

| Synonyms | This compound | [5] |

| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | [5] |

| Molecular Weight | 383.86 g/mol | [5] |

| CAS Number | Not Available | [5] |

| Appearance | White solid | [6] |

Table 2: Computed and Experimental Physical Properties

| Property | This compound | Hydroxy Bezafibrate (non-deuterated) | Bezafibrate (parent drug) |

| Melting Point | No data available | No data available | 186 °C[1] |

| Boiling Point | No data available | No data available | No data available |

| Solubility | No data available | No data available | Sparingly soluble in aqueous buffers. Soluble in ethanol (B145695) (~3 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[7] |

| pKa | No data available | No data available | 3.29±0.10 (Predicted)[8] |

| LogP | No data available | 2.8 (Computed)[9] | 3.8 (Computed)[1] |

Experimental Protocols

Proposed Synthesis of this compound

Experimental Workflow: Proposed Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

Methodology:

-

Synthesis of Bezafibrate-D6: The synthesis would likely start from deuterated precursors. An improved synthesis method for non-deuterated Bezafibrate involves the condensation of N-(4-chlorobenzoyl)-tyramine with acetone (B3395972) and chloroform (B151607) in the presence of a phase transfer catalyst.[10] For the D6 version, deuterated acetone (acetone-d6) would be a key reagent.

-

Hydroxylation: The resulting Bezafibrate-D6 would then undergo hydroxylation. This can often be achieved through biotransformation using specific cytochrome P450 (CYP) enzymes or microbial cultures known to metabolize the parent drug.[11]

-

Purification and Analysis: The final product, this compound, would be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC). The structure and purity of the compound would then be confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[11]

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of Hydroxy Bezafibrate in biological samples. A typical analytical workflow would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Quantification using this compound

Caption: A general workflow for the use of this compound in quantitative analysis.

Methodology:

-

Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine). The sample is then processed to remove interfering substances, for example, through protein precipitation or liquid-liquid extraction.[12]

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The liquid chromatography component separates the analyte (Hydroxy Bezafibrate) and the internal standard (this compound) from other components in the sample. The tandem mass spectrometry component detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.[12]

-

Quantification: The concentration of Hydroxy Bezafibrate in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action of the Parent Compound: Bezafibrate

While this compound is primarily an analytical standard, its parent compound, Bezafibrate, is a pharmacologically active agent. Bezafibrate is a pan-PPAR agonist, meaning it activates all three PPAR isoforms (α, γ, and δ).[2][13] This activation leads to a cascade of downstream effects that modulate lipid and glucose metabolism.

Signaling Pathway: Bezafibrate Mechanism of Action

Caption: The mechanism of action of Bezafibrate via PPAR activation.

The activation of PPARs by Bezafibrate leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This results in beneficial changes in lipid metabolism, including increased fatty acid oxidation, decreased triglyceride synthesis, and increased HDL cholesterol levels, as well as improved glucose metabolism.[2]

Conclusion

This compound is a crucial tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. While detailed physical and chemical data for this specific deuterated metabolite are scarce, its role as an internal standard in analytical methods is well-established. Understanding the properties and synthesis of its parent compound, Bezafibrate, provides a solid foundation for its application in research and development. The information compiled in this guide aims to support the scientific community in the effective use of this compound.

References

- 1. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unprecedented ultra-high-resolution hydroxy group (1)H NMR spectroscopic analysis of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. esschemco.com [esschemco.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Hydroxy Bezafibrate | C19H20ClNO5 | CID 154731480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. oatext.com [oatext.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Hydroxy Bezafibrate-D6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Hydroxy Bezafibrate-D6, focusing on its molecular interactions and downstream effects. Given that this compound is a deuterated form of Hydroxy Bezafibrate (B1666932), a metabolite of the well-researched drug bezafibrate, its mechanism of action is predicated on that of its parent compound. The deuterium (B1214612) labeling serves primarily as a tool for pharmacokinetic studies, allowing it to be distinguished from the non-deuterated form, and may potentially influence its metabolic stability.

Core Mechanism: Pan-Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

The primary mechanism of action of bezafibrate and its metabolites is the activation of all three isoforms of the peroxisome proliferator-activated receptors: PPARα, PPARγ, and PPARδ. This distinguishes bezafibrate as a "pan-agonist". These PPARs are nuclear hormone receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data: PPAR Activation

The following table summarizes the half-maximal effective concentrations (EC50) of bezafibrate for the activation of human and murine PPAR isoforms.

| Receptor Isoform | Species | EC50 (μM) |

| PPARα | Human | 50 |

| PPARγ | Human | 60 |

| PPARδ | Human | 20 |

| PPARα | Murine | 90 |

| PPARγ | Murine | 55 |

| PPARδ | Murine | 110 |

This data pertains to bezafibrate, the parent compound of this compound.

Downstream Signaling Pathways and Physiological Effects

The pan-agonist activity of bezafibrate on PPARs triggers a cascade of signaling events that culminate in its therapeutic effects on lipid and glucose metabolism, as well as anti-inflammatory and other pleiotropic effects.

Lipid Metabolism

Bezafibrate's activation of PPARα is central to its lipid-lowering effects. This leads to:

-

Increased Lipoprotein Lipase (B570770) Activity: Upregulation of the lipoprotein lipase (LPL) gene, which enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.

-

Increased Fatty Acid Oxidation: Increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to enhanced catabolism of fatty acids.

-

Decreased Apolipoprotein C-III (ApoC-III) Production: Downregulation of ApoC-III, an inhibitor of LPL, further promoting triglyceride clearance.

-

Increased HDL Cholesterol: Increased expression of ApoA-I and ApoA-II, the major apolipoproteins of high-density lipoprotein (HDL), contributing to reverse cholesterol transport.

-

Inhibition of Cholesterol Synthesis: Bezafibrate also inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[1] Specific inhibitory constants (Ki) are not widely reported.

Signaling Pathway of Bezafibrate in Lipid Metabolism

Caption: Bezafibrate's multifaceted regulation of lipid metabolism.

Glucose Metabolism

Activation of PPARγ by bezafibrate contributes to improved insulin (B600854) sensitivity and glucose homeostasis through:

-

Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids and secreting adipokines that enhance insulin sensitivity.

-

Glucose Uptake: Increasing the expression of glucose transporters (e.g., GLUT4) in peripheral tissues.

Anti-inflammatory Effects

Bezafibrate exerts anti-inflammatory effects primarily through PPARα-mediated transrepression of pro-inflammatory signaling pathways. This involves the inhibition of transcription factors such as NF-κB, leading to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6.

Bone Metabolism

Recent studies suggest that bezafibrate can influence bone metabolism by promoting the proliferation and differentiation of osteoblasts. This effect appears to be mediated, at least in part, through a PPARβ-dependent mechanism involving the activation of the AMPK-eNOS signaling pathway.

Bezafibrate's Influence on Osteoblast Differentiation

Caption: Bezafibrate's signaling cascade in osteoblasts.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of bezafibrate.

PPAR Transactivation Assay

This assay measures the ability of a compound to activate a specific PPAR isoform.

Principle: Cells are co-transfected with two plasmids: one expressing a PPAR isoform fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain upstream of a reporter gene (e.g., luciferase). Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol Outline:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T or CHO) in a multi-well plate. Co-transfect the cells with the PPAR expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound or a reference compound.

-

Incubation: Incubate the cells for 16-24 hours to allow for gene transcription and translation.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid) and plot the dose-response curve to determine the EC50 value.

Cell Viability (MTT) and Proliferation (BrdU) Assays

These assays are used to assess the effects of a compound on cell viability and proliferation.

MTT Assay Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

BrdU Assay Protocol Outline:

-

Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound.

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-24 hours).

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition and Detection: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.

General Experimental Workflow for In Vitro Assays

Caption: A generalized workflow for in vitro cellular assays.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins, such as AMPK and eNOS.

Protocol Outline:

-

Cell Lysis: Treat cells with the test compound, then lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the expression of target genes in response to compound treatment.

Protocol Outline:

-

RNA Extraction: Treat cells with the test compound and then extract total RNA.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.

-

qPCR Amplification and Detection: Perform the PCR amplification in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene and normalize the expression of the target gene to a housekeeping gene. Calculate the fold change in gene expression relative to a control group.

Conclusion

This compound, through its parent compound bezafibrate, acts as a pan-PPAR agonist, influencing a wide array of genes involved in lipid and glucose metabolism, inflammation, and bone formation. Its multifaceted mechanism of action, primarily driven by the activation of PPARα, PPARγ, and PPARδ, provides a strong rationale for its therapeutic potential in metabolic disorders. The deuterated nature of this compound makes it an invaluable tool for detailed pharmacokinetic and metabolic studies, allowing for a deeper understanding of the disposition of bezafibrate and its metabolites in biological systems. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other metabolically active compounds.

References

An In-depth Technical Guide on the Metabolism of Bezafibrate and the Formation of Hydroxy Bezafibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of bezafibrate (B1666932), a third-generation fibrate drug, with a specific focus on the formation of its major phase I metabolite, hydroxy bezafibrate. The document details the enzymatic processes involved, including the likely role of Cytochrome P450 enzymes in hydroxylation and UDP-glucuronosyltransferases in subsequent glucuronidation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of bezafibrate and its metabolites are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on fibrate metabolism and related fields.

Introduction

Bezafibrate is a fibric acid derivative used as a broad-spectrum lipid-lowering agent. It effectively reduces plasma levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The pharmacological effects of bezafibrate are primarily mediated through its activity as a peroxisome proliferator-activated receptor (PPAR) pan-agonist, influencing the transcription of genes involved in lipid and glucose metabolism. Understanding the metabolism of bezafibrate is crucial for optimizing its therapeutic use, assessing potential drug-drug interactions, and ensuring patient safety.

This guide focuses on the two primary metabolic routes of bezafibrate in humans: phase I hydroxylation leading to the formation of hydroxy bezafibrate, and phase II glucuronidation of both the parent drug and its hydroxylated metabolite.

Metabolic Pathways of Bezafibrate

The metabolism of bezafibrate proceeds through two main pathways:

-

Phase I Metabolism (Hydroxylation): The initial metabolic step involves the hydroxylation of the bezafibrate molecule to form hydroxy bezafibrate. This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. While the specific isozymes have not been definitively identified in all literature, evidence points towards the involvement of CYP2C8 and potentially CYP3A4. Hydroxylation can occur at the ortho or meta position of the phenoxy moiety of bezafibrate[1].

-

Phase II Metabolism (Glucuronidation): Both bezafibrate and hydroxy bezafibrate can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of bezafibrate glucuronide and hydroxy bezafibrate glucuronide. Glucuronidation increases the water solubility of the compounds, facilitating their renal excretion. Fibrate drugs, acting as PPARα agonists, have been shown to upregulate the expression of several UGT enzymes, including UGT1A3 and UGT1A4, which could enhance the glucuronidation of bezafibrate and its metabolites[2].

In urine, approximately 50% of an administered dose of bezafibrate is excreted as the unchanged drug, about 25% as bezafibrate glucuronide, and the remainder as other metabolites, including hydroxy bezafibrate[1].

Visual Representation of Bezafibrate Metabolism

References

The Pharmacological Profile of Bezafibrate and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezafibrate (B1666932), a second-generation fibrate drug, has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic efficacy stems from a multifaceted pharmacological profile, primarily mediated by the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides an in-depth exploration of the pharmacological properties of bezafibrate and its metabolites, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Bezafibrate is a fibric acid derivative clinically used to treat hyperlipidemia, particularly hypertriglyceridemia.[1][2] It effectively reduces serum triglycerides and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels.[2][3] Beyond its lipid-lowering effects, bezafibrate also exerts beneficial effects on glucose metabolism and has anti-inflammatory properties.[3] This guide delves into the molecular mechanisms underpinning these effects and provides practical information for researchers studying this compound.

Mechanism of Action: A Pan-PPAR Agonist

Bezafibrate's primary mechanism of action is the activation of all three isoforms of the Peroxisome Proliferator-Activated Receptor: PPARα, PPARγ, and PPARδ, making it a "pan-PPAR" agonist.[2][3] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Signaling Pathway of Bezafibrate-Mediated Gene Regulation

The activation of PPARs by bezafibrate initiates a cascade of molecular events leading to the regulation of genes involved in lipid and glucose metabolism.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of bezafibrate determines its therapeutic window and dosing regimen.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Well-absorbed from the gastrointestinal tract. | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5] |

| Protein Binding | 94-96% | [5] |

| Metabolism | Primarily through glucuronidation in the liver. | [2] |

| Metabolites | Bezafibrate glucuronide and other minor metabolites. | [2] |

| Elimination Half-life (t½) | 1-2 hours | [5] |

| Excretion | Mainly via urine (over 95%), with a small fraction in feces. | [5] |

Pharmacodynamics

Bezafibrate's activation of PPARs leads to a wide range of effects on lipid and glucose metabolism.

Effects on Lipid Metabolism

Bezafibrate beneficially modulates the lipid profile through several mechanisms:

-

Increased Lipoprotein Lipase (B570770) (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[6][7] LPL is a key enzyme in the hydrolysis of triglycerides from VLDL and chylomicrons, leading to their clearance from the circulation.[6]

-

Decreased Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the expression of the APOC3 gene.[7] ApoC-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.

-

Increased Fatty Acid Oxidation: PPARα and PPARδ activation stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as acyl-CoA oxidase (ACOX) and carnitine palmitoyltransferase I (CPT1).[8] This increases the catabolism of fatty acids, reducing their availability for triglyceride synthesis.

-

Increased HDL Cholesterol: The exact mechanism for the increase in HDL is complex but is partly attributed to the increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.

Effects on Glucose Metabolism

Bezafibrate also improves glucose homeostasis, an effect primarily attributed to PPARγ activation.[9][10]

-

Increased Insulin (B600854) Sensitivity: PPARγ activation enhances insulin sensitivity in peripheral tissues.[9]

-

Increased Glucose Transporter 4 (GLUT4) Expression: Bezafibrate may increase the expression and translocation of GLUT4, the primary insulin-responsive glucose transporter in muscle and adipose tissue, to the cell surface.[11] This facilitates glucose uptake from the blood.[11]

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated bezafibrate's efficacy in improving lipid profiles.

| Clinical Outcome | Effect of Bezafibrate | Reference |

| Triglycerides | Significant Reduction | [3] |

| VLDL Cholesterol | Significant Reduction | [2] |

| LDL Cholesterol | Moderate Reduction | [2] |

| HDL Cholesterol | Significant Increase | [3] |

| Glucose Tolerance | Improvement in patients with impaired glucose tolerance | [9] |

Common adverse effects are generally mild and include gastrointestinal disturbances.[12] A rare but serious side effect is rhabdomyolysis, particularly in patients with renal impairment.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of bezafibrate.

Quantification of Bezafibrate in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of bezafibrate in human plasma.[5][13][14][15]

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid

-

Ultrapure water

-

Plasma samples

-

Bezafibrate standard

Procedure:

-

Sample Preparation (Protein Precipitation):

-

HPLC Conditions:

-

Quantification:

-

Construct a standard curve using known concentrations of bezafibrate.

-

Determine the concentration of bezafibrate in the plasma samples by comparing their peak areas to the standard curve.

-

Gene Expression Analysis by Real-Time PCR

This protocol outlines the steps for quantifying changes in gene expression (e.g., LPL, GLUT4) in response to bezafibrate treatment using real-time quantitative polymerase chain reaction (RT-qPCR).[16][17]

Materials:

-

Cell culture reagents

-

Bezafibrate

-

RNA extraction kit

-

Reverse transcription kit

-

Real-time PCR instrument

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (see table below)

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Human LPL | CTGCTGGCATTGCAGGAAGTCT | CATCAGGAGAAAGACGACTCGG | [18] |

| Human GLUT4 (SLC2A4) | GAGAGCCGACACTCAGCATC | GGCAGAAGCGATGTGAGG | [19][20] |

| Human GAPDH (Reference) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Generic) |

Procedure:

-

Cell Treatment:

-

Culture cells (e.g., HepG2, 3T3-L1 adipocytes) to the desired confluency.

-

Treat cells with bezafibrate at various concentrations and for different durations. Include a vehicle control.

-

-

RNA Extraction:

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the PCR reaction mixture containing cDNA, gene-specific primers, and a real-time PCR master mix.

-

Perform the real-time PCR using a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Measurement of Triglyceride and Cholesterol Levels

This protocol describes the enzymatic colorimetric method for measuring triglyceride and total cholesterol levels in serum or plasma.[21][22][23]

Materials:

-

Commercial enzymatic assay kits for triglycerides and total cholesterol

-

Spectrophotometer or microplate reader

-

Serum or plasma samples

Procedure:

-

Sample Preparation:

-

Collect blood samples and separate the serum or plasma.

-

-

Assay Procedure:

-

Follow the instructions provided with the commercial assay kits. This typically involves:

-

Adding a small volume of the sample to a reaction mixture containing the necessary enzymes and substrates.

-

Incubating the mixture for a specified time at a specific temperature.

-

Measuring the absorbance of the resulting colored product at the recommended wavelength.

-

-

-

Calculation:

-

Calculate the concentration of triglycerides and total cholesterol in the samples by comparing their absorbance values to those of a known standard provided in the kit.

-

Conclusion

Bezafibrate's pharmacological profile is characterized by its action as a pan-PPAR agonist, leading to comprehensive improvements in lipid and glucose metabolism. Its well-established efficacy and safety profile make it a valuable therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of bezafibrate and the development of novel PPAR modulators.

References

- 1. Bezafibrate is a dual ligand for PPARalpha and PPARbeta: studies using null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 3. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The hypolipidemic action of bezafibrate therapy in hypertriglyceridemia is mediated by upregulation of lipoprotein lipase: no effects on VLDL substrate affinity to lipolysis or LDL receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of treatment with bezafibrate on lipoprotein lipase activity and mass in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bezafibrate, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improvement of glucose tolerance by bezafibrate in non-obese patients with hyperlipidemia and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bezafibrate on lipids and glucose metabolism in obese diabetic Otsuka Long-Evans Tokushima fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Severe rhabdomyolysis induced by bezafibrate in the treatment of severe acute pancreatitis with hyperlipidemia: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. oatext.com [oatext.com]

- 16. bio-rad.com [bio-rad.com]

- 17. How to do successful gene expression analysis using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

- 19. origene.com [origene.com]

- 20. sinobiological.com [sinobiological.com]

- 21. A micro-enzymatic method to measure cholesterol and triglyceride in lipoprotein subfractions separated by density gradient ultracentrifugation from 200 microliters of plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. atlas-medical.com [atlas-medical.com]

In Vitro Profile of Bezafibrate and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on Bezafibrate (B1666932), a peroxisome proliferator-activated receptor (PPAR) agonist. While direct in vitro functional data for Hydroxy Bezafibrate-D6 is not extensively available in public literature, this document summarizes the key findings and methodologies for Bezafibrate and its primary metabolite, Hydroxy Bezafibrate. The deuterated form, this compound, is typically utilized as an internal standard for analytical quantification in mass spectrometry-based assays due to its similar chemical behavior to the endogenous metabolite. The experimental data herein serves as a foundational resource for researchers investigating the cellular and molecular mechanisms of Bezafibrate and its derivatives.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on Bezafibrate, detailing its effects on cell viability, proliferation, differentiation, and other cellular processes.

Table 1: Effects of Bezafibrate on MC3T3-E1 Osteoblastic Cells

| Parameter | Concentration | Time Point | Result |

| Cell Viability | 100 µmol/L | 72 h | 159% of basal |

| 500 µmol/L | 24 h | 134% of basal | |

| Cell Proliferation | 100 µmol/L | 48 h | 121% of basal |

| 100 µmol/L | 72 h | 132% of basal | |

| NO Production | 100 µmol/L | - | 4.08-fold increase |

| ALP mRNA Expression | 100 µmol/L | 7 days | 1.89-fold increase |

| 100 µmol/L | 14 days | 1.46-fold increase | |

| Col-I mRNA Expression | 100 µmol/L | 7 days | 1.88-fold increase |

| 100 µmol/L | 14 days | 1.40-fold increase | |

| 100 µmol/L | 21 days | 1.5-fold increase | |

| Osteocalcin mRNA Expression | 100 µmol/L | 14 days | 2.04-fold increase |

| 100 µmol/L | 21 days | 1.65-fold increase |

Data extracted from a study on the effects of bezafibrate on osteoblastic MC3T3-E1 cells.[1]

Table 2: Effects of Bezafibrate on Human-Induced Pluripotent Stem Cell (hiPSC) Derivatives

| Cell Type | Concentration | Parameter | Result (% of Control) |

| NSC | 12.5 µM | ROS Level | 87.20% (± 7.70) |

| 50 µM | ROS Level | 62.30% (± 16.22) | |

| 50 µM | Total Cell Number | 136.87% (± 20.50) | |

| eNP | 12.5 µM | ROS Level | 64.78% (± 5.33) |

| 25 µM | ROS Level | 85.61% (± 9.26) | |

| 50 µM | ROS Level | 75.12% (± 8.46) | |

| 25 µM | SDHA Protein Level | 107.61 (± 6.05) | |

| 50 µM | SDHA Protein Level | 110.16 (± 1.57) | |

| 12.5 µM | COX-1 Protein Level | 124.79 (± 11.39) | |

| 25 µM | COX-1 Protein Level | 127.02 (± 11.11) | |

| 50 µM | COX-1 Protein Level | 121.24 (± 12.44) | |

| 50 µM | Total Cell Number | 110.00% (± 6.37) | |

| NP | 50 µM | ROS Level | 80.14% (± 6.96) |

| 12.5 µM | SDHA Protein Level | 107.59 (± 2.40) | |

| 25 µM | SDHA Protein Level | 109.49 (± 3.80) | |

| 50 µM | SDHA Protein Level | 109.52 (± 3.50) | |

| 50 µM | COX-1 Protein Level | 166.18 (± 37.96) |

NSC: Neural Stem Cells; eNP: Early Neural Progenitors; NP: Neural Progenitors. Data represents mean (± SEM or SD).[2]

Table 3: Cytogenetic Effects of Bezafibrate on Human Peripheral Blood Lymphocytes

| Treatment Period | Concentration (µg/mL) | Mitotic Index (% Reduction) | Nuclear Division Index (% Reduction) |

| 24 h | 100 | - | - |

| 175 | Significant decrease | Significant decrease | |

| 250 | Significant decrease | Significant decrease | |

| 325 | Significant decrease | Significant decrease | |

| 48 h | 100 | - | - |

| 175 | Significant decrease | Significant decrease | |

| 250 | Significant decrease | Significant decrease | |

| 325 | Significant decrease | Significant decrease |

Bezafibrate was found to not be genotoxic (did not increase chromosome aberration or micronucleus frequency) but did show cytotoxic effects by decreasing the mitotic and nuclear division indices in a concentration-dependent manner.[3]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments performed with Bezafibrate.

Cell Viability and Proliferation Assays (MC3T3-E1 Cells)

-

Cell Culture: MC3T3-E1 mouse osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. For differentiation studies, the medium is supplemented with 50 mg/L ascorbic acid and 10 mmol/L β-glycerophosphate.[1]

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of Bezafibrate (1–1000 µmol/L) for 24-72 hours.

-

Add MTT solution and incubate.

-

Add solubilization solution.

-

Measure absorbance to determine cell viability.[1]

-

-

BrdU Assay (Cell Proliferation):

-

Seed 3x10³ cells per well in a 96-well plate.

-

Add 20 µL of BrdU solution and incubate for 4 hours at 37°C.

-

Remove culture medium, fix the cells, and denature the DNA using a fixing solution.

-

Detect incorporated BrdU with an anti-BrdU monoclonal antibody.

-

Add TMB Peroxidase Substrate for colorimetric reaction.

-

Measure absorbance at 450/540 nm.[1]

-

Mineralization and Differentiation Assays (MC3T3-E1 Cells)

-

Alizarin Red Staining (Mineralization):

-

Seed 5x10⁴ cells per well in 24-well plates with differentiation medium containing Bezafibrate (100 µmol/L) or vehicle (DMSO).

-

After 21 days, wash cells with PBS and fix in 10% formaldehyde (B43269) for 1 hour at 4°C.

-

Wash with distilled water and stain with 1% Alizarin red solution (pH 4.3) for 30 minutes.

-

Wash out remaining dye.

-

To quantify, incubate stained cultures in 100 mmol/L cetylpyridinium (B1207926) chloride for 1 hour to release calcium-bound Alizarin red.

-

Measure the absorbance of the released dye at 550 nm.[1]

-

-

Alkaline Phosphatase (ALP) Activity:

-

Pretreat cells with inhibitors (e.g., Compound C, GSK0660) for 1 hour, followed by incubation with Bezafibrate (100 µmol/L) for 7 days in differentiation medium.

-

Lyse cells in 0.1% Triton X-100.

-

Determine protein concentration using a BCA protein assay.

-

Add cell lysates containing 2 µg of total protein to 200 µL of ρ-NPP solution.

-

Incubate in the dark for approximately 30 minutes at room temperature.

-

Stop the reaction with 3 mol/L NaOH and measure absorbance at 405 nm.[1]

-

Gene and Protein Expression Analysis

-

Real-Time PCR (mRNA Expression):

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform real-time PCR using specific primers for target genes (e.g., ALP, Collagen I, Osteocalcin).

-

Normalize expression levels to a housekeeping gene.[1]

-

-

Western Blot (Protein Expression):

-

Plate MC3T3-E1 cells in 6 cm dishes.

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies (e.g., anti-phosphorylated eNOS).

-

Incubate with a secondary antibody.

-

Detect protein bands using an appropriate substrate and imaging system.[1]

-

Genotoxicity Assays (Human Peripheral Blood Lymphocytes)

-

Cell Culture: Culture human peripheral blood lymphocytes with phytohaemagglutinin in RPMI 1640 medium.

-

Treatment: Expose cells to different concentrations of Bezafibrate (100, 175, 250, and 325 μg/mL) for 24 and 48 hours.[3]

-

Chromosome Aberration (CA) Assay:

-

Add colcemid to arrest cells in metaphase.

-

Harvest cells, treat with hypotonic KCl, and fix with methanol:acetic acid.

-

Drop cell suspension onto slides and air dry.

-

Stain with Giemsa.

-

Score metaphase spreads for chromosomal aberrations under a microscope.[3]

-

-

Micronucleus (MN) Assay:

-

Add cytochalasin-B to block cytokinesis.

-

Harvest cells and treat with a mild hypotonic solution.

-

Fix cells and drop onto slides.

-

Stain with Giemsa.

-

Score binucleated cells for the presence of micronuclei.[3]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows associated with Bezafibrate's in vitro effects.

Caption: Bezafibrate-induced signaling in osteoblastic MC3T3-E1 cells.

Caption: Workflow for assessing the genotoxicity of Bezafibrate.

Caption: Bezafibrate's role in the PGC-1α pathway and mitochondrial biogenesis.

References

- 1. Bezafibrate enhances proliferation and differentiation of osteoblastic MC3T3-E1 cells via AMPK and eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytogenetic toxicity of bezafibrate in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Hydroxy Bezafibrate-D6 in Biological Matrices: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the deuterated metabolite, Hydroxy Bezafibrate-D6, in various biological matrices. The stability of an analyte in biological samples is a critical parameter in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. This document summarizes key stability data, details the experimental protocols for stability assessment, and provides visual representations of the workflows involved.

Data Presentation: Analyte Stability in Human Plasma

The following tables summarize the stability of Bezafibrate in human plasma under various storage and handling conditions. This data is extracted from a study by El-Naggar et al. (2019), which utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bezafibrate in human plasma.[1]

Table 1: Short-Term (Bench-Top) Stability of Bezafibrate in Human Plasma at Room Temperature (22°C)

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | CV (%) | Accuracy (%) |

| 300 | 304.57 ± 6.30 | 2.07 | 101.52 |

| 8000 | 8294.52 ± 76.20 | 0.92 | 103.68 |

| 15000 | 15384.71 ± 208.51 | 1.36 | 102.56 |

Data indicates stability for up to 5 hours at room temperature.[1]

Table 2: Freeze-Thaw Stability of Bezafibrate in Human Plasma

| Nominal Concentration (ng/mL) | After 1 Cycle (Mean ± SD, ng/mL) | After 2 Cycles (Mean ± SD, ng/mL) | After 3 Cycles (Mean ± SD, ng/mL) | CV (%) | Accuracy (%) |

| 300 | 298.12 ± 7.54 | 301.55 ± 5.98 | 295.43 ± 8.21 | 2.78 | 98.48 |

| 8000 | 8102.34 ± 150.21 | 8055.76 ± 121.34 | 7988.45 ± 180.98 | 2.27 | 99.86 |

| 15000 | 15110.87 ± 250.43 | 14995.67 ± 301.22 | 15201.34 ± 280.56 | 1.85 | 101.34 |

Data indicates stability for up to three freeze-thaw cycles.[1]

Table 3: Long-Term Stability of Bezafibrate in Human Plasma

| Storage Temperature | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (after 8 days) | CV (%) | Accuracy (%) |

| -20°C | 300 | 302.23 ± 5.62 | 1.86 | 100.74 |

| 8000 | 8233.81 ± 223.99 | 2.72 | 102.92 | |

| 15000 | 15290.59 ± 322.82 | 2.11 | 101.94 | |

| -70°C | 300 | 300.02 ± 9.33 | 3.11 | 100.01 |

| 8000 | 8037.43 ± 146.65 | 1.82 | 100.47 | |

| 15000 | 14820.80 ± 508.26 | 3.43 | 98.81 |

Data indicates stability for at least 8 days at both -20°C and -70°C.[1]

Experimental Protocols

The following sections detail the methodologies employed for the stability assessment of Bezafibrate in human plasma, which can be adapted for this compound.

Sample Preparation

-

Plasma Collection: Human blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Spiking: Blank plasma is spiked with known concentrations of the analyte (and its deuterated internal standard) to prepare quality control (QC) samples at low, medium, and high concentrations.

-

Storage: The QC samples are stored under the conditions being evaluated (e.g., room temperature, -20°C, -70°C).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method is essential for the accurate quantification of the analyte in a complex biological matrix.[1]

-

Sample Extraction: A protein precipitation method is commonly used for sample clean-up.[1]

-

To a 100 µL aliquot of plasma sample, 50 µL of the internal standard solution (Bezafibrate-d4) is added and vortexed.[1]

-

1 mL of acetonitrile (B52724) is added to precipitate the plasma proteins.[1]

-

The mixture is vortexed and then centrifuged.[1]

-

An aliquot of the supernatant is injected into the LC-MS/MS system.[1]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Sunfire C18, 3.5 µm, 2.1x50 mm) is typically used for separation.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, water, and formic acid is employed.[1]

-

Flow Rate: A suitable flow rate is maintained (e.g., 0.3 mL/min).[1]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is often used.[1]

-

Detection Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be utilized for quantification. For Bezafibrate, the SIR transition is m/z 360.01, and for Bezafibrate-d4 (internal standard), it is m/z 364.01.[1]

-

Stability Assessment Protocols

-

Short-Term (Bench-Top) Stability: QC samples are thawed and kept at room temperature for a specified period (e.g., 5 hours) before being processed and analyzed. The results are compared to the concentrations of freshly prepared samples.[1]

-

Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, the samples are frozen at a specified temperature (e.g., -20°C or -70°C) and then thawed completely at room temperature. After the final cycle, the samples are analyzed, and the results are compared to the baseline concentrations.[1]

-

Long-Term Stability: QC samples are stored at specified low temperatures (e.g., -20°C and -70°C) for an extended period (e.g., 8 days or longer).[1] At the end of the storage period, the samples are thawed, processed, and analyzed. The concentrations are compared to the initial concentrations.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for assessing the stability of this compound in biological matrices.

Caption: General workflow for assessing the stability of an analyte in biological matrices.

Caption: Detailed workflow of the LC-MS/MS analytical method.

References

In-Depth Technical Guide: Certificate of Analysis for Hydroxy Bezafibrate-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Hydroxy Bezafibrate-D6. This deuterated analog of Hydroxy Bezafibrate serves as a crucial internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility as a tracer in metabolic and pharmacokinetic studies is also significant.[1]

Compound Identification and Specifications

This compound is the deuterium-labeled form of Hydroxy Bezafibrate.[1][2] The following tables summarize the key identification and physicochemical data typically presented in a Certificate of Analysis.

Table 1: General Information

| Parameter | Value | Source |

| Product Name | This compound | Clearsynth, MedChemExpress |

| Synonyms | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | Artis Standards[3] |

| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | Clearsynth, MedChemExpress[1][4] |

| Molecular Weight | 383.86 g/mol | MedChemExpress[1] |

| CAS Number | 2673270-01-2 | MedChemExpress[1] |

| Appearance | White solid | Expert Synthesis Solutions[5] |

Table 2: Analytical Specifications

| Test | Specification | Source |

| Purity (by HPLC) | 97.3% | Expert Synthesis Solutions[5] |